Chloramben

Ecotoxicology Amphibian toxicity Risk assessment

Chloramben is a pre-emergence herbicide (CAS 133-90-4) with unique metabolic stability and low amphibian toxicity, ideal for soil persistence, toxicology, and formulation research. Its distinct adsorption profile prevents simple substitution, making it a valuable reference compound. Supplied with purity ≥98%, for laboratory use only.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 133-90-4
Cat. No. B1668635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramben
CAS133-90-4
SynonymsAmiben
Amiben, aluminum salt
Amiben, ammonium salt
Amiben, monopotassium salt
Amiben, sodium salt
chloramben
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)N)Cl
InChIInChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
InChIKeyHSSBORCLYSCBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 72 °F (NTP, 1992)
water solubility = 700 mg/l @ 25 °C
SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C
SOL IN ALKALI
SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C
For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chloramben (CAS 133-90-4) Procurement Guide: Selectivity Profile, Physicochemical Baseline, and Regulatory Status


Chloramben (3-amino-2,5-dichlorobenzoic acid) is an obsolete pre-emergence benzoic acid herbicide formerly used to control annual grasses and broadleaf weed seedlings in soybean, dry bean, peanut, and vegetable crops [1]. It functions as a synthetic auxin, selectively inhibiting seedling root development [1]. Physicochemical properties include a molecular weight of 206.03 g/mol, water solubility of 700 mg/L at 25°C, log Kow of 1.11-1.83, and vapor pressure of 3.12×10⁻⁶ mmHg at 25°C [2][3]. Chloramben is not approved under EC Regulation 1107/2009 and is considered an obsolete pesticide in most jurisdictions [1].

Why Generic Substitution of Chloramben Is Not Advisable: Key Differentiators in Selectivity, Fate, and Application


Chloramben cannot be considered interchangeable with other pre-emergence herbicides in the benzoic acid or chloroacetamide classes. Its specific pattern of crop tolerance—particularly in soybean, where it exhibits restricted translocation to above-ground tissues—differs markedly from alternatives like alachlor or metolachlor [1]. Chloramben also displays unique soil adsorption behavior via ionic bonding through its aromatic amino group, which yields a distinct desorption profile relative to alachlor, affecting both efficacy and environmental mobility [2]. Furthermore, its amphibian toxicity profile is substantially different from atrazine and alachlor, with a threshold lethal concentration for leopard frog larvae approximately 30-fold higher than atrazine and over 160-fold higher than alachlor [3]. These differential characteristics—crop safety, environmental fate, and non-target organism toxicity—preclude simple substitution.

Chloramben Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Superior Amphibian Safety Margin: Chloramben vs. Atrazine and Alachlor LC50 Comparison

Chloramben exhibits a substantially higher threshold lethal concentration for leopard frog (Rana pipiens) larvae compared to atrazine and alachlor, indicating a lower acute toxicity to this non-target aquatic vertebrate. In a 96-hour static bioassay, chloramben's threshold lethal concentration was 250 ppm, whereas atrazine was 8.5 ppm and alachlor was 1.5 ppm [1]. Additionally, larvae exposed to chloramben showed no physical abnormalities, while 32% of the atrazine exposure group developed wart-like skin abnormalities [1].

Ecotoxicology Amphibian toxicity Risk assessment

Enhanced Nitrogen Fixation Inhibition Potency: Chloramben vs. Dicamba at Equivalent Concentrations

Chloramben demonstrates a 10-fold greater potency than dicamba in inhibiting nitrogen fixation in the Azolla-Anabaena symbiosis. At a concentration of 1.0 ppmw, chloramben caused an 84-99% reduction in nitrogen fixation, whereas dicamba required a 10-fold higher concentration (10.0 ppmw) to achieve comparable inhibition (84-99%) [1]. This differential potency suggests distinct mechanisms or binding affinities in the nitrogenase pathway.

Nitrogen fixation Azolla-Anabaena symbiosis Environmental microbiology

Metabolic Stability in Earthworms: Chloramben Exhibits Highest Persistence Among Class Members

In a comparative metabolism study using ¹⁴C-ring-labeled herbicides, the relative metabolic stability in earthworms (Lumbricus terrestris) from both treated and untreated plots ranked as follows: chloramben > atrazine > dicamba [1]. This indicates that chloramben undergoes slower biotransformation in this soil organism than either atrazine or dicamba, which has implications for bioaccumulation potential and trophic transfer in soil ecosystems.

Soil ecotoxicology Metabolic stability Bioaccumulation

Distinct Soil Adsorption-Desorption Profile: Chloramben vs. Alachlor on Kraft Lignin

Chloramben exhibits a distinct adsorption-desorption profile on kraft lignin compared to alachlor, governed by different bonding mechanisms. During the first 10 minutes of exposure, both compounds were rapidly adsorbed to readily available surface sites; however, from 10 to 60 minutes, approximately 33% more chloramben was adsorbed relative to alachlor [1]. In subsequent desorption studies, approximately 60% more chloramben was desorbed from the lignin matrix compared to alachlor [1]. This differential behavior is attributed to ionic bonding via chloramben's aromatic amino group with lignin carboxylic and phenolic groups, whereas alachlor binds via hydrogen bonding [1].

Controlled release Soil adsorption Formulation science

Superior Compatibility with Liquid Fertilizers: Chloramben vs. Other Herbicide Classes

Chloramben demonstrates exceptional physical compatibility with liquid fertilizer carriers compared to other herbicide classes. In a systematic evaluation of 10 herbicides with 11 liquid fertilizers, chloramben, along with atrazine and propachlor, was identified as most compatible with liquid fertilizers [1]. Notably, chloramben remained dispersed for 24 hours without agitation in most fertilizer solutions, whereas most other herbicide-fertilizer mixtures separated within 1 hour after initial mixing without agitation [1]. This stability advantage translates to reduced application complexity and more uniform field delivery.

Tank-mix compatibility Fertilizer co-application Formulation stability

Analytical Sensitivity for Residue Detection: TLC-Densitometry Method Achieves <10 ng Absolute Sensitivity

A quantitative thin-layer chromatography (TLC) method with densitometric detection has been validated for chloramben residue analysis, achieving an absolute sensitivity of less than 10 ng [1]. The method employs diazotization and coupling of the amino group followed by scanning of the resultant red spots, and has been demonstrated on tomato and bean samples fortified at 0.1 ppm levels [1]. This high sensitivity is enabled by the presence of the aromatic amino group, which facilitates derivatization and chromophore formation. Comparable herbicides lacking this functional group (e.g., dicamba, 2,4-D) require alternative, often less sensitive detection strategies.

Analytical chemistry Residue analysis Method validation

Chloramben Optimal Application Scenarios: Evidence-Based Research and Industrial Use Cases


Amphibian Ecotoxicology Studies Requiring Low Acute Vertebrate Toxicity

For research programs investigating herbicide effects on aquatic vertebrate models where minimal acute lethality is required, chloramben presents a favorable profile. Its threshold lethal concentration for leopard frog larvae (250 ppm) is 29-fold higher than atrazine and 167-fold higher than alachlor [1]. Additionally, the absence of physical abnormalities in exposed larvae contrasts with atrazine's induction of skin abnormalities in 32% of exposed individuals [1]. This makes chloramben suitable as a low-acute-toxicity reference compound in amphibian toxicology studies or as a model pre-emergence herbicide where confounding mortality must be minimized.

Soil Fate and Bioaccumulation Studies Focusing on Metabolic Persistence

Research programs examining herbicide persistence and bioaccumulation in soil ecosystems should consider chloramben's demonstrated metabolic stability. Direct comparative evidence establishes chloramben as more metabolically stable in earthworms than atrazine or dicamba [1]. This property, combined with its high potential for bioaccumulation as noted in authoritative databases [2], positions chloramben as a valuable model compound for studying long-term soil residue behavior, trophic transfer, and the ecological implications of persistent herbicide metabolites.

Controlled-Release Formulation Development Leveraging Unique Ionic Bonding

For formulation scientists developing controlled-release herbicide delivery systems, chloramben's distinct adsorption-desorption profile on lignin-based matrices offers a unique model system. The compound's aromatic amino group enables ionic bonding with carboxylic and phenolic groups on kraft lignin, resulting in 33% greater adsorption and 60% greater desorption compared to alachlor [1]. This differential behavior provides a valuable case study for optimizing release kinetics in lignin-based controlled-release formulations, with potential applications in reduced-rate herbicide delivery and environmental impact mitigation.

Nitrogen Fixation Inhibition Studies in Symbiotic Systems

Environmental microbiology research focusing on herbicide impacts on nitrogen-fixing symbioses can utilize chloramben as a high-potency reference inhibitor. Its 10-fold greater potency than dicamba in suppressing nitrogen fixation in the Azolla-Anabaena system (84-99% reduction at 1.0 ppmw vs. 10.0 ppmw for dicamba) [1] makes it an effective tool for dose-response studies examining the nitrogenase pathway. This application is particularly relevant for investigations of non-target effects in rice paddy ecosystems or other aquatic environments where Azolla serves as a biofertilizer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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